1-(2,4-dichlorophenyl)-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(2,4-DICHLOROPHENYL)UREA is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a dimethyl-pyrimidinyl group, and a dichlorophenyl urea moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(2,4-DICHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with aniline derivatives under controlled conditions to form the intermediate. This intermediate is then reacted with 2,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s quality and consistency. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(2,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted urea compounds.
Scientific Research Applications
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(2,4-DICHLOROPHENYL)UREA has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(2,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{(Z)-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}ACETAMIDE: Similar structure but with different substituents, leading to variations in chemical properties and applications.
N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][(2-METHYLPHENYL)AMINO]METHYLENE}SULFAMOYL]PHENYL]ACETAMIDE: Another related compound with distinct functional groups affecting its reactivity and use.
Uniqueness
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(2,4-DICHLOROPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H18Cl2N6O |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea |
InChI |
InChI=1S/C20H18Cl2N6O/c1-12-10-13(2)24-18(23-12)27-19(25-15-6-4-3-5-7-15)28-20(29)26-17-9-8-14(21)11-16(17)22/h3-11H,1-2H3,(H3,23,24,25,26,27,28,29) |
InChI Key |
ZXXFTYWKPHPDFG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.